Lanperisone Exhibits >3-Fold Higher Oral Potency and Longer Duration than Eperisone in Spinal Reflex Depression
Lanperisone (NK433) demonstrates significantly enhanced oral potency and prolonged duration of action compared to its closest structural analog, eperisone hydrochloride. In rat and cat models, lanperisone produced spinal reflex depression that was more than three times stronger and tended to be longer-lasting than that of eperisone-HCl when administered orally [1].
| Evidence Dimension | Oral potency and duration of action |
|---|---|
| Target Compound Data | Lanperisone (NK433) administered orally; exact ED50 not stated, but effect quantified as "more than three times stronger" and "tending to be longer-lasting" than comparator |
| Comparator Or Baseline | Eperisone-HCl (administered orally) |
| Quantified Difference | >3-fold stronger effect, longer duration |
| Conditions | Rat and cat spinal reflex models; oral administration |
Why This Matters
This >3-fold potency advantage and longer duration of action directly translate to lower dosing requirements and less frequent administration in preclinical studies, offering a cost-efficient and operationally superior alternative to eperisone for muscle relaxant investigations.
- [1] Sakitama, K., Ozawa, Y., Aoto, N., Tomita, H., & Ishikawa, M. (1997). Effects of a new centrally acting muscle relaxant, NK433 (lanperisone hydrochloride) on spinal reflexes. European Journal of Pharmacology, 337(2-3), 175-187. View Source
